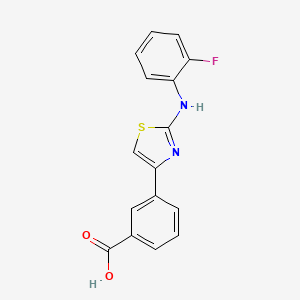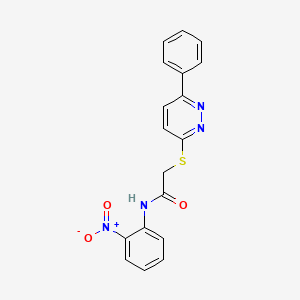
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. It is a sulfonamide derivative that has been synthesized through a multi-step process.
科学的研究の応用
Synthesis and Evaluation as Antibacterial Agents
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide and its analogs have been synthesized and evaluated for their antibacterial properties. For example, some lamotrigine analogs, including compounds related to this chemical, have shown significant activity against various bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Development of Glutaminase Inhibitors
Compounds structurally similar to N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide have been investigated as glutaminase inhibitors. These are useful in exploring therapeutic strategies for cancer treatment. One such analog showed potent inhibition of lymphoma cell growth in vitro and in mouse models (Shukla et al., 2012).
Antibacterial Activity Against MRSA
Derivatives of N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide have been synthesized and tested against Methicillin-Resistant Staphylococcus aureus (MRSA). Certain derivatives exhibited potent antibacterial activity, significantly more potent than standard drugs (Chaudhari et al., 2020).
Photochemistry and Electrochemistry Applications
Research on compounds with structural elements similar to N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide includes the study of their photochemical and electrochemical properties. These compounds are relevant in the development of light-responsive materials and for understanding electron transfer processes (Jarosz et al., 2009).
Antimalarial Activity
Similar compounds have been evaluated for their antimalarial activity, showing promise in combating malaria, particularly against resistant strains of parasites (Werbel et al., 1986).
Synthesis and Biological Activity in Medicinal Chemistry
Research in medicinal chemistry includes the synthesis of novel compounds with the 2-nitrophenylacetamide moiety, focusing on their biological activity, such as antimicrobial and anticancer properties. These studies contribute to the development of new therapeutic agents (Rahman et al., 2005).
特性
IUPAC Name |
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(19-15-8-4-5-9-16(15)22(24)25)12-26-18-11-10-14(20-21-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYDEYXMPXGDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)
![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
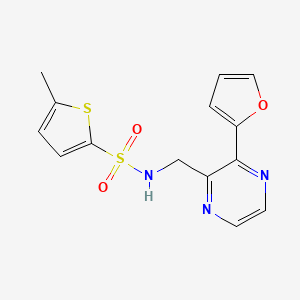
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)
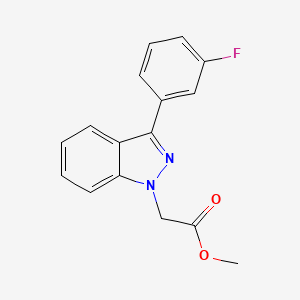

![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)

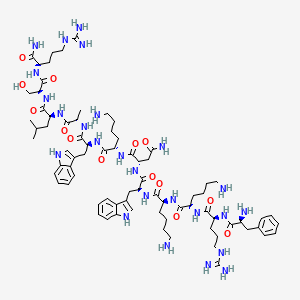
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411495.png)
